Positional Isomerism: Divergent Biological Activity
3-(1H-Benzo[d]imidazol-5-yl)propanoic acid exhibits negligible inhibition of acid-sensing ion channel 1a (ASIC1a), with an IC₅₀ exceeding 30,000 nM in a fluorescence-based membrane potential assay [1]. This contrasts with the known biological activity of 2-benzimidazolepropionic acid (CAS 23249-97-0), which demonstrates immunomodulatory and antiparasitic effects [2]. The profound difference in target engagement highlights how the 5-position substitution imparts a distinct pharmacological fingerprint that cannot be extrapolated from the 2-position analog despite identical molecular formula and similar computed LogP (1.58) .
| Evidence Dimension | ASIC1a inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ > 30,000 nM |
| Comparator Or Baseline | 2-Benzimidazolepropionic acid (23249-97-0) - no reported ASIC1a activity; documented immunomodulatory activity |
| Quantified Difference | Target compound shows negligible ASIC1a activity (>30 µM) vs. comparator's distinct therapeutic profile |
| Conditions | Mouse ASIC1a homomer expressed in CHOK1 cells, pH 6.6 stimulation, VSD fluorescence assay |
Why This Matters
For researchers screening against ASIC channels, the 5-substituted isomer offers a clean negative control or a starting scaffold with minimal off-target activity at this particular ion channel class.
- [1] BindingDB. BDBM50510057 (CHEMBL4538655): IC50 >3.00E+4 nM against mouse ASIC1a. Accessed 2026. View Source
- [2] Probes & Drugs Portal. Procodazole (2-Benzimidazolepropionic acid) pharmacological summary. Accessed 2026. View Source
